4,5-Dimethyl-3-(1-methyl-1h-1,2,4-triazol-5-yl)thiophen-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dimethyl-3-(1-methyl-1h-1,2,4-triazol-5-yl)thiophen-2-amine is a heterocyclic compound that contains both a thiophene ring and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-3-(1-methyl-1h-1,2,4-triazol-5-yl)thiophen-2-amine typically involves the formation of the thiophene ring followed by the introduction of the triazole moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2,5-dimethylthiophene with a suitable triazole precursor in the presence of a catalyst can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethyl-3-(1-methyl-1h-1,2,4-triazol-5-yl)thiophen-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to its corresponding amine.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene or triazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
4,5-Dimethyl-3-(1-methyl-1h-1,2,4-triazol-5-yl)thiophen-2-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying biological interactions and developing bioactive molecules.
Industry: Used in the development of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 4,5-Dimethyl-3-(1-methyl-1h-1,2,4-triazol-5-yl)thiophen-2-amine involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can bind to metal ions or active sites in proteins, modulating their activity. The thiophene ring can participate in π-π interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene-triazole derivatives and heterocyclic compounds with similar structural motifs. Examples include:
- 4,5-Dimethyl-2-(1-methyl-1h-1,2,4-triazol-5-yl)thiophene
- 3-(1-Methyl-1h-1,2,4-triazol-5-yl)thiophene-2-amine
Uniqueness
The uniqueness of 4,5-Dimethyl-3-(1-methyl-1h-1,2,4-triazol-5-yl)thiophen-2-amine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both methyl groups and the triazole ring provides a distinct electronic environment, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H12N4S |
---|---|
Molecular Weight |
208.29 g/mol |
IUPAC Name |
4,5-dimethyl-3-(2-methyl-1,2,4-triazol-3-yl)thiophen-2-amine |
InChI |
InChI=1S/C9H12N4S/c1-5-6(2)14-8(10)7(5)9-11-4-12-13(9)3/h4H,10H2,1-3H3 |
InChI Key |
LQPWVYUGKWHKRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C2=NC=NN2C)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.